molecular formula C9H5F4N3 B13628734 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B13628734
M. Wt: 231.15 g/mol
InChI Key: OVCYENLLKUHDQY-UHFFFAOYSA-N
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Description

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a 1,2,4-triazole ring, a privileged scaffold known for its diverse biological activities, and a phenyl ring modified with both fluorine and trifluoromethyl groups. The inclusion of fluorine atoms is a strategic modification in drug design, as it often enhances key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . The 1,2,4-triazole core is a well-established pharmacophore present in numerous commercial antifungal agents, including fluconazole and isavuconazole. These compounds typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key component in ergosterol biosynthesis, thereby disrupting cell membrane integrity . Consequently, this compound serves as a valuable precursor or intermediate for synthesizing novel triazole-based fungicides, particularly for combating resistant plant pathogens . Beyond antimicrobial applications, triazole derivatives demonstrate substantial potential in anticancer research. The triazole ring can act as a bioisostere for amide, ester, and other heterocycles, allowing for the optimization of physicochemical properties in drug candidates . Researchers are exploring triazole-containing hybrids for their efficacy against various cancer cell lines, with mechanisms often involving the induction of apoptosis and inhibition of key enzymes like NF-κB . Fluorinated triazoles, in particular, have shown promise as HER2 tyrosine kinase inhibitors and antiproliferative agents in scientific studies . This compound is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H5F4N3

Molecular Weight

231.15 g/mol

IUPAC Name

5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H5F4N3/c10-7-3-5(9(11,12)13)1-2-6(7)8-14-4-15-16-8/h1-4H,(H,14,15,16)

InChI Key

OVCYENLLKUHDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=NN2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of hydrazides or amidrazones with suitable precursors bearing the desired aromatic substituents. For the specific compound This compound , the key challenge lies in incorporating the 2-fluoro-4-(trifluoromethyl)phenyl substituent onto the triazole ring.

Microwave-Assisted Cyclization Method

A notable modern approach involves microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields under mild conditions. In this method, a fluorinated benzohydrazide derivative reacts with a nitrile compound under microwave irradiation to form the 3,5-disubstituted 1,2,4-triazole intermediate efficiently.

Procedure Highlights:

  • Reactants: 2-fluorobenzohydrazide and an appropriate nitrile derivative.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Microwave irradiation at 120 °C for approximately 15 minutes.
  • Workup: Concentration under reduced pressure, aqueous extraction, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
  • Yield: High, typically around 90% or above.
  • Characterization: Confirmed by NMR, IR, and mass spectrometry.

This method was demonstrated to yield intermediates that can be further functionalized into various derivatives, including ureas and amides, with excellent yields and short reaction times.

Hydrazide Cyclization and Substitution

Another classical approach involves the synthesis of acetohydrazide derivatives starting from fluorobenzyl-substituted 1,2,4-triazole-5-one precursors. The process includes refluxing the starting material with hydrazine hydrate in 1-butanol, followed by recrystallization to isolate the hydrazide intermediate.

Subsequent cyclization under alkaline conditions (e.g., reflux in 2 N NaOH) and acidification leads to the formation of triazole-thione derivatives, which can be further manipulated to yield the target fluorinated triazole compounds.

Comparative Summary of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Microwave-Assisted Cyclization 2-fluorobenzohydrazide + nitrile Microwave, 120 °C, 15 min ~90 Fast, high yield, mild conditions Requires microwave equipment
Hydrazide Reflux Cyclization Fluorobenzyl triazole-5-one + hydrazine Reflux in 1-butanol, then NaOH ~84 Straightforward, good yields Longer reaction times
Metal-Catalyzed AAC Polyfluoroaryl azides + alkynes Cu-catalyst, ambient to reflux Variable Regioselective, versatile Mainly for 1,2,3-triazoles
Thermal AAC Polyfluoroaryl azides + alkynes Heat, no catalyst Variable Simple setup Regioisomer mixtures, lower yield

Detailed Research Findings

Microwave-Assisted Synthesis (Reference)

  • The reaction between 2-fluorobenzohydrazide and a nitrile under microwave irradiation in DMF resulted in a 92% yield of the intermediate 3,5-disubstituted 1,2,4-triazole.
  • The intermediate was purified by silica gel chromatography, showing melting point 118–119 °C and characteristic NMR signals confirming the structure.
  • Subsequent treatment with dioxane.HCl and basification afforded the corresponding 1,2,4-triazole derivative in 89% yield.
  • The method avoids use of bases and harsh solvents, offering a green chemistry advantage.
  • The synthesized triazoles serve as versatile intermediates for further functionalization into biologically active derivatives.

Hydrazide-Based Synthesis (Reference)

  • Starting from 3-(2-fluorobenzyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, reflux with hydrazine hydrate in 1-butanol for 3 hours yielded acetohydrazide derivatives with 84% yield.
  • The reaction progress was monitored by thin-layer chromatography.
  • The hydrazide intermediate was characterized by IR, NMR, and elemental analysis.
  • Alkaline hydrolysis followed by acidification produced 1,2,4-triazol-5-thione derivatives, which can be further transformed into target fluorinated triazoles.

Metal-Catalyzed and Thermal Cycloaddition (Reference)

  • Polyfluoroaryl-substituted triazoles are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition, providing regioselective access to 1,2,3-triazoles.
  • Thermal methods yield mixtures of regioisomers but are simpler to perform.
  • Although these methods are well-established for 1,2,3-triazoles, adaptation for 1,2,4-triazoles with fluorinated aryl groups remains an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and materials with specific properties due to the presence of fluorine and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Triazole Type Key Substituents Bioactivity
Target Compound 1,2,4 2-Fluoro-4-(trifluoromethyl)phenyl Under investigation
1-[2-Fluoro-4-methyl-...] () 1,2,4 Sulfinyl, amino, trifluoromethyl Pesticidal
1-(4-Chlorophenyl)-... () 1,2,3 Chlorophenyl, carboxylate, trifluoromethyl Antitumor (NCI-H522 cells)

Stability and Degradation Profiles

Triazole derivatives often face stability challenges. For instance, tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate () degrades in simulated gastric fluid, whereas the target compound’s simpler structure (lacking ester or oxazolidinone groups) may confer better stability .

Heterocyclic Fusion and Functional Groups

  • The target compound’s lack of fused rings may limit its interaction with certain biological targets .

Table 2: Functional Group Impact

Compound Name Key Functional Groups Property Affected
Target Compound Fluorophenyl, trifluoromethyl Lipophilicity, stability
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-... Ester, trifluoromethoxy Solubility, metabolism
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-... Oxadiazole Target binding affinity

Biological Activity

Overview

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound has garnered interest due to its unique structural features, particularly the presence of fluorine and trifluoromethyl groups, which enhance its biological activity. The following sections will delve into its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C9H5F4N3
Molecular Weight 231.15 g/mol
IUPAC Name This compound
InChI Key OVCYENLLKUHDQY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=NN2

Antibacterial Properties

Research indicates that 1,2,4-triazoles and their derivatives exhibit significant antibacterial activity. Specifically, studies have shown that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Newly synthesized triazole derivatives have demonstrated MIC values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial mechanism is often linked to the inhibition of bacterial DNA-gyrase, a crucial enzyme involved in DNA replication . Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acids, facilitating strong binding interactions with target enzymes.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens. Notably:

  • Clinical Relevance : Triazoles like itraconazole and voriconazole are established antifungals; thus, derivatives like this compound are being studied for similar applications .
  • Research Findings : Studies indicate that modifications in the triazole structure can enhance antifungal potency. For example, specific substitutions on the phenyl ring can significantly improve activity against resistant fungal strains.

Study on Antibacterial Efficacy

A recent study focused on synthesizing various 1,2,4-triazole derivatives and testing their antibacterial properties against drug-resistant strains. The results highlighted that certain derivatives exhibited MIC values lower than traditional antibiotics like chloramphenicol .

Antifungal Screening

In another investigation targeting fungal infections, researchers synthesized a series of triazole derivatives and assessed their antifungal activity against Candida albicans. The findings suggested that the presence of trifluoromethyl groups significantly enhanced antifungal efficacy compared to non-fluorinated analogs .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to effectively inhibit enzymes critical for microbial survival.
  • Binding Interactions : Enhanced interactions due to fluorine substituents improve binding affinity to biological targets.

Q & A

Q. How can researchers integrate green chemistry principles into triazole synthesis?

  • Methodological Answer :
  • Solvent substitution (e.g., water or ionic liquids instead of DMF).
  • Catalytic recycling (e.g., Pd nanoparticles for cross-coupling).
  • Lifecycle Assessment (LCA) to quantify environmental impact .

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